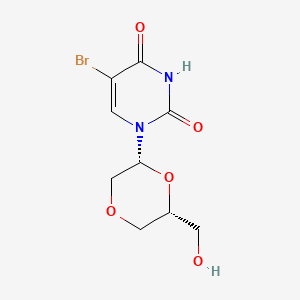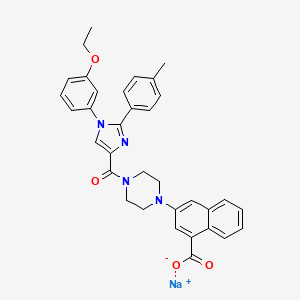![molecular formula C15H11ClN2S B12788975 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-87-1](/img/structure/B12788975.png)
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole moiety, and a 4-chlorophenyl group attached to the nitrogen atom of the thiazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-mercaptobenzimidazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid (PPA) or [hydroxy(tosyloxy)iodo]benzene . The reaction is carried out under reflux conditions, leading to the formation of the desired thiazolo[3,4-a]benzimidazole ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the industrial production process more sustainable and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thioethers or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thioethers, thiols
Substitution: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole can be compared with other similar compounds, such as:
Thiazolo[3,2-a]benzimidazole: This compound has a similar structure but with different substitution patterns.
Thiazolo[3,2-a]pyrimidine: This compound contains a pyrimidine ring instead of a benzimidazole ring.
Thiazolo[3,4-b][1,2,4]triazole: This compound features a triazole ring fused to the thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties to the compound .
Propiedades
Número CAS |
136994-87-1 |
|---|---|
Fórmula molecular |
C15H11ClN2S |
Peso molecular |
286.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
Clave InChI |
IKOAISDPONXJQG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


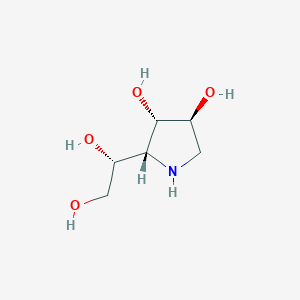







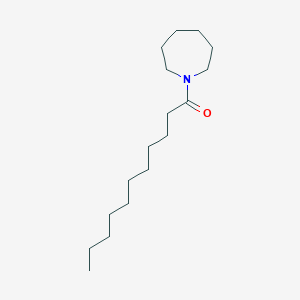
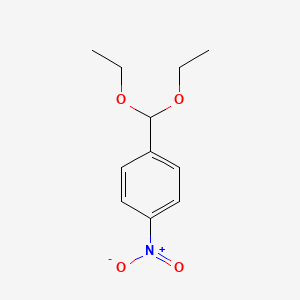
![2-(Ethylamino)-4,6-dimethyl[1,3]thiazolo[5,4-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12788958.png)

